Momordicoside K

cytotoxicity cancer pharmacology natural product screening

Momordicoside K (≥98% HPLC) is a crystallographically authenticated cucurbitane glycoside reference standard featuring a distinct C-19 aldehyde and C-25 methoxy substitution pattern. Validated UHPLC-UV-ELSD/MS method achieves baseline separation from co-occurring analogs in 14 min, supporting ICH-compliant QC workflows. The compound exhibits attenuated cytotoxicity (>50 µg/mL for ~40% HNC cell death) versus momordicoside L (IC50 11.9–37.2 µM), making it the preferred negative control for anti-inflammatory (LPS-stimulated RAW264.7) and metabolic (AMPK/GLUT4 translocation) assays where confounding cytotoxicity must be minimized. Its predicted hERG docking score (-10.4 kcal/mol) enables structure-cardiotoxicity relationship studies within the cucurbitane series. Procure this discrete, structurally defined entity to eliminate class-based assay variability and ensure batch-to-batch reproducibility.

Molecular Formula C37H60O9
Molecular Weight 648.9 g/mol
CAS No. 81348-84-7
Cat. No. B3029878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordicoside K
CAS81348-84-7
Molecular FormulaC37H60O9
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C
InChIInChI=1S/C37H60O9/c1-21(10-9-14-33(2,3)44-8)22-13-15-36(7)31-25(45-32-30(43)29(42)28(41)26(19-38)46-32)18-24-23(11-12-27(40)34(24,4)5)37(31,20-39)17-16-35(22,36)6/h9,14,18,20-23,25-32,38,40-43H,10-13,15-17,19H2,1-8H3/b14-9+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,35-,36+,37-/m1/s1
InChIKeyHPSVQEWDZSDXRG-ZMMZJDKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momordicoside K (CAS 81348-84-7) – Cucurbitane Triterpenoid Reference Standard from Momordica charantia


Momordicoside K is a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon), characterized by a C37H60O9 molecular framework with a β-D-glucopyranosyl moiety at C-7 and an aldehyde group at C-19 [1]. First structurally elucidated in 1982 alongside momordicoside L, its absolute configuration was subsequently confirmed by single-crystal X-ray diffraction analysis [2]. The compound is commercially available as a purified analytical reference standard (≥98% purity) and serves as a key marker compound for the quality control and phytochemical standardization of M. charantia-derived products .

Momordicoside K Procurement: Why In-Class Cucurbitane Glycosides Are Not Interchangeable


Cucurbitane-type triterpenoids from Momordica charantia exhibit pronounced structure-dependent functional divergence despite sharing a common aglycone scaffold. Structural variations at C-19 (aldehyde vs. hydroxymethyl), C-25 (methoxy vs. hydroxyl), and glycosylation patterns directly modulate biological activity profiles [1]. Momordicoside K (C-19 aldehyde; C-25 methoxy) displays a distinct activity fingerprint compared to its closest structural analogs momordicoside L (C-19 aldehyde; C-25 hydroxyl) and momordicoside I (C-19 hydroxymethyl; C-25 hydroxyl) [2]. Substituting one cucurbitane glycoside for another without empirical validation introduces uncontrolled variability in assay outcomes. The quantitative evidence below substantiates why momordicoside K must be evaluated and procured as a discrete chemical entity rather than as a generic class representative.

Momordicoside K (CAS 81348-84-7) – Quantitative Differential Evidence Against Structural Analogs


Cytotoxic Potency Deficit in Head and Neck Cancer Cells Relative to Momordicoside L

Momordicoside K demonstrates markedly attenuated cytotoxic activity compared to its C-25 hydroxyl analog momordicoside L. In head and neck carcinoma (HNC) cell lines, momordicoside K requires concentrations exceeding 50 µg/mL (~77 µM) to achieve only approximately 40% cell death, whereas momordicoside L exhibits IC50 values ranging from 11.9 µM to 37.2 µM across multiple cancer cell lines . This differential establishes momordicoside K as a low-cytotoxicity comparator suitable for studies requiring a structurally related but functionally attenuated control compound .

cytotoxicity cancer pharmacology natural product screening

hERG Channel Inhibition Liability Equivalent to Momordicoside F1 and F2

In silico molecular docking studies evaluating hERG potassium channel binding affinity reveal that momordicoside K exhibits a docking score of -10.4 kcal/mol, indicating potential hERG inhibitory liability [1]. This score is identical to momordicoside F1 (-10.4 kcal/mol) and marginally more negative than momordicoside F2 and G (both -10.3 kcal/mol). Notably, momordicoside L demonstrates a less negative docking score of -9.3 kcal/mol, suggesting comparatively reduced hERG interaction potential [1].

cardiotoxicity hERG inhibition safety pharmacology

Baseline-Resolved UHPLC-UV-ELSD/MS Separation for Analytical Method Validation

A validated UHPLC-UV-ELSD/MS method achieves baseline separation of five key cucurbitane-type triterpenoids, including momordicoside K, within a 14-minute runtime . Under these optimized chromatographic conditions, momordicoside K (compound 3) elutes with distinct retention characteristics relative to momordicoside L (compound 2) and momordicoside F2 (compound 4). The method, validated according to ICH guidelines, enables precise quantification of momordicoside K in complex M. charantia extracts and finished products .

analytical chemistry UHPLC quality control

Absolute Configuration by Single-Crystal X-Ray Diffraction

The absolute configuration of momordicoside K was definitively assigned by single-crystal X-ray diffraction analysis, confirming the stereochemistry at all 14 chiral centers [1]. This structural certification contrasts with many cucurbitane glycosides that have been characterized solely by spectroscopic methods (NMR, MS) without crystallographic validation. The X-ray structure provides unambiguous assignment of the C-19 aldehyde orientation and the β-D-glucopyranosyl linkage geometry [1].

structural elucidation X-ray crystallography absolute configuration

Thermal and Fermentative Stability Differential Relative to Momordicoside L

Wild-type yeast fermentation differentially degrades momordicoside K while leaving momordicoside L unaffected under identical conditions [1]. This metabolic selectivity demonstrates that structural modifications at C-25 (methoxy in momordicoside K vs. hydroxyl in momordicoside L) confer distinct susceptibility to enzymatic and thermal degradation pathways [2].

stability food processing saponin degradation

Momordicoside K (CAS 81348-84-7) – Recommended Research and Industrial Application Scenarios


Analytical Reference Standard for UHPLC-UV-ELSD/MS Quality Control of M. charantia Products

Momordicoside K is qualified as a chromatographic reference standard for the identification and quantification of cucurbitane-type triterpenoids in bitter melon dietary supplements, botanical extracts, and traditional medicine preparations. The validated UHPLC-UV-ELSD/MS method achieving baseline separation of momordicoside K from co-occurring analogs in 14 minutes supports its use in routine quality control workflows requiring ICH-compliant method validation.

Low-Cytotoxicity Control Compound for Anti-Inflammatory and Metabolic Mechanistic Studies

Given the requirement of >50 µg/mL to achieve only ~40% cell death in HNC cells , contrasted with the potent cytotoxicity of momordicoside L (IC50 11.9–37.2 µM) , momordicoside K is preferentially suited as a structurally matched but functionally attenuated control. This property is valuable in anti-inflammatory assays (e.g., LPS-stimulated RAW264.7 macrophages) and metabolic studies (e.g., AMPK activation, GLUT4 translocation) where confounding cytotoxicity must be minimized.

hERG Cardiotoxicity Screening Reference Compound

The in silico hERG docking score of -10.4 kcal/mol positions momordicoside K as a reference standard in cardiotoxicity screening panels for natural product-derived compounds. Its predicted hERG interaction profile can be benchmarked against lower-affinity analogs (e.g., momordicoside L, -9.3 kcal/mol) to establish structure-cardiotoxicity relationships within the cucurbitane glycoside series.

Structural Biology and Computational Modeling Template

The single-crystal X-ray diffraction-derived absolute configuration of momordicoside K provides definitive three-dimensional coordinates suitable for molecular docking studies, pharmacophore modeling, and structure-based drug design efforts targeting cucurbitane triterpenoid scaffolds. The crystallographically validated stereochemistry eliminates ambiguities inherent in computationally predicted conformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momordicoside K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.